molecular formula C20H2618FNO2 B1663950 Unii-13B48I9dyt CAS No. 940949-46-2

Unii-13B48I9dyt

Cat. No. B1663950
M. Wt: 330.4 g/mol
InChI Key: XZWRXMFAFBSAJC-YQBCICDLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(18F)LBT 999 is a positron emission tomography (PET) tracer for the quantification of the dopamine transporter (DAT) in the healthy rat brain.

Scientific Research Applications

Liquid-Phase Syntheses of Inorganic Nanoparticles

  • Context: The synthesis and development of novel materials are essential in chemical research. This is critical for advancements in various industry sectors, including technology.
  • Key Application: A significant application in this area is in the electronics industry, where discoveries of new semiconducting materials have led to substantial technological evolution, such as the transition from vacuum tubes to modern miniature chips.
  • Source: Cushing, Kolesnichenko, & O'Connor, 2004.

Transforming Educational Programs for Research Translation

  • Context: The transition of basic scientific research to practical innovations is a long-standing practice. This process is fundamental for societal advancements.
  • Key Application: Educational programs and research initiatives like the National Collegiate Inventors and Innovators Alliance focus on transforming scientific discoveries into practical and deployable innovations. These programs play a pivotal role in nurturing future scientific endeavors.
  • Source: Giordan, Shartrand, Steig, & Weilerstein, 2011.

Advances in Surface Science Research

  • Context: Surface science research emphasizes the synthesis and study of thin films, particularly of actinides and their compounds.
  • Key Application: The creation of thin films through processes like sputter deposition is crucial for understanding and replicating various material compositions. This has direct implications for materials science and engineering research.
  • Source: Gouder, 1998.

Workflow for Metabolic Flux Analysis in Research

  • Context: Scientific workflow applications, particularly in metabolic flux analysis, are integral in various research fields.
  • Key Application: The integration of human interaction, data management, and automation in these workflows is crucial for scientific research, enabling faster and more accurate analysis processes.
  • Source: Dalman, Droste, Weitzel, Wiechert, & Nöh, 2010.

Nanotechnology and Molecular Imaging

  • Context: Nanotechnology is a rapidly advancing field with significant applications in targeted technology.
  • Key Application: Molecular imaging plays a vital role in assessing the health and environmental impacts of nanomaterials. This is particularly important for diagnosing and treating diseases.
  • Source: Sutcliffe, 2011.

properties

CAS RN

940949-46-2

Product Name

Unii-13B48I9dyt

Molecular Formula

C20H2618FNO2

Molecular Weight

330.4 g/mol

IUPAC Name

methyl (1R,2S,3S,5S)-8-[(E)-4-(18F)fluoranylbut-2-enyl]-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate

InChI

InChI=1S/C20H26FNO2/c1-14-5-7-15(8-6-14)17-13-16-9-10-18(19(17)20(23)24-2)22(16)12-4-3-11-21/h3-8,16-19H,9-13H2,1-2H3/b4-3+/t16-,17+,18+,19-/m0/s1/i21-1

InChI Key

XZWRXMFAFBSAJC-YQBCICDLSA-N

Isomeric SMILES

CC1=CC=C(C=C1)[C@H]2C[C@@H]3CC[C@H]([C@H]2C(=O)OC)N3C/C=C/C[18F]

SMILES

CC1=CC=C(C=C1)C2CC3CCC(C2C(=O)OC)N3CC=CCF

Canonical SMILES

CC1=CC=C(C=C1)C2CC3CCC(C2C(=O)OC)N3CC=CCF

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

(18F)LBT 999;  (18F)LBT-999;  (18F)LBT999;  LBT 999 18F;  LBT-999 18F;  LBT999 18F; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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